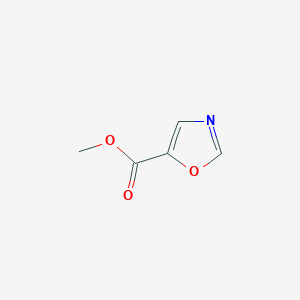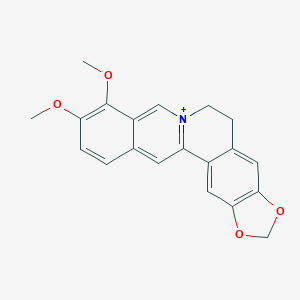
Berberin
Übersicht
Beschreibung
Berberine is a naturally occurring alkaloid found in several plants, including Berberis species, Coptis chinensis, and Hydrastis canadensis . It has a bright yellow color and has been used in traditional Chinese and Ayurvedic medicine for centuries . Berberine is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects .
Wissenschaftliche Forschungsanwendungen
Berberin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Biologie: Es wird in der Histologie zur Färbung von Heparin in Mastzellen verwendet.
Medizin: this compound hat sich als vielversprechend bei der Behandlung von Diabetes, Herz-Kreislauf-Erkrankungen und Infektionen erwiesen.
Industrie: this compound wird bei der Herstellung von Nahrungsergänzungsmitteln und Arzneimitteln verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch mehrere Mechanismen:
Aktivierung der AMP-aktivierten Proteinkinase (AMPK): this compound aktiviert AMPK, das den zellulären Energiehaushalt reguliert und den Glucose- und Lipidstoffwechsel verbessert.
Hemmung der hepatischen Lipidproduktion: this compound hemmt Enzyme, die an der Lipidsynthese beteiligt sind, wie z. B. Acetyl-CoA-Carboxylase.
Verbesserung der Insulinresistenz: this compound erhöht die Insulinsensitivität, indem es die Expression und Aktivität des Insulinrezeptors fördert.
Regulierung der Darmflora: this compound moduliert die Zusammensetzung und den Stoffwechsel der Darmflora, was zu seinen metabolischen Wirkungen beiträgt.
Wirkmechanismus
Target of Action
Berberine, a natural active ingredient extracted from the rhizome of Rhizoma Coptidis, interacts with multiple intracellular targets and exhibits a wide range of pharmacological activities . Berberine’s primary targets include mitochondria , AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .
Mode of Action
Berberine shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It regulates glycolipid metabolism by regulating mitochondrial respiratory chain function, promotes tumor cell apoptosis by regulating the mitochondrial apoptosis pathway, and protects cardiac function by promoting mitophagy to alleviate mitochondrial dysfunction .
Biochemical Pathways
Berberine affects many biochemical pathways, especially its proapoptotic and anti-inflammatory activity . It inhibits hepatic lipid production, increases hepatic lipid clearance, improves insulin resistance, promotes AMPK phosphorylation, influences apoptosis and autophagy in lipid cells, and regulates epigenetic modifications .
Pharmacokinetics
Orally administered berberine undergoes extensive metabolism due to p-glycoprotein (P-gp)-mediated efflux and self-aggregation, which greatly hinders its absorption . The metabolic site seemed to be the liver, and the metabolites and conjugates were evidently excreted into the duodenum as bile .
Result of Action
Berberine shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity . It may effectively inhibit the proliferation and angiogenesis of tumor cells by inhibiting VEGF, ERK and PI3K/Akt pathways and promote the apoptosis of tumor cells . It also sets off a chain of events that reduces the body’s ability to uptake long-chain fatty acids, which could result in the prevention of weight gain and cholesterol buildup .
Action Environment
The gut microbiota is the target of berberine, and the microbiota metabolizes berberine to active metabolites . Berberine alters gut microbial function through modulation of bile acids . Members of the genus Blautia could demethylate berberine into mainly thalifendine, and this reaction may stimulate the production of short-chain fatty acids (SCFAs) acetate and butyrate, via acetogenesis and cross-feeding respectively .
Biochemische Analyse
Biochemical Properties
Berberine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, berberine activates AMP-activated protein kinase (AMPK) , a crucial enzyme in cellular energy homeostasis . This activation leads to the inhibition of acetyl-CoA carboxylase and HMG-CoA reductase , enzymes involved in lipid synthesis . Additionally, berberine stabilizes the mRNA of the low-density lipoprotein (LDL) receptor , enhancing its expression and promoting cholesterol clearance from the bloodstream .
Cellular Effects
Berberine exerts various effects on different cell types and cellular processes. In hepatocytes, it reduces lipid accumulation by modulating lipid metabolism pathways . In cancer cells, berberine induces apoptosis and inhibits proliferation by affecting cell signaling pathways such as MAPK and PI3K/Akt . Furthermore, berberine influences gene expression by modulating transcription factors like NF-κB and AP-1 , leading to anti-inflammatory effects .
Molecular Mechanism
At the molecular level, berberine exerts its effects through multiple mechanisms. It binds to and inhibits the activity of topoisomerase , an enzyme involved in DNA replication . Berberine also interacts with cytochrome P450 enzymes, affecting drug metabolism . Additionally, it modulates the expression of genes involved in lipid and glucose metabolism by activating AMPK and inhibiting SREBP-1c , a key regulator of lipid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of berberine change over time. Berberine is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that berberine maintains its efficacy in reducing lipid levels and improving insulin sensitivity over extended periods . Its effects on cellular function may diminish with prolonged exposure due to adaptive cellular responses .
Dosage Effects in Animal Models
The effects of berberine vary with different dosages in animal models. At low to moderate doses, berberine effectively reduces blood glucose and lipid levels without significant adverse effects . At high doses, berberine can cause gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance its therapeutic effects .
Metabolic Pathways
Berberine is involved in several metabolic pathways. It enhances glycolysis and inhibits gluconeogenesis in the liver by activating AMPK . Berberine also affects lipid metabolism by inhibiting the synthesis of fatty acids and cholesterol . It interacts with enzymes such as phosphofructokinase and glucose-6-phosphatase , modulating metabolic flux and reducing glucose production .
Transport and Distribution
Within cells and tissues, berberine is transported and distributed through various mechanisms. It is absorbed in the intestines and transported to the liver, where it undergoes extensive metabolism . Berberine interacts with transporters such as P-glycoprotein , affecting its bioavailability and distribution . It accumulates in tissues like the liver, kidneys, and intestines, where it exerts its pharmacological effects .
Subcellular Localization
Berberine’s subcellular localization influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it affects cellular metabolism . Berberine can also localize to the nucleus, where it interacts with DNA and modulates gene expression . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Berberin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Kondensation von 3,4-Dimethoxybenzaldehyd mit 2,3-Dimethoxybenzylamin, gefolgt von Cyclisierungs- und Oxidationsschritten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren und Oxidationsmitteln.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus natürlichen Quellen. So kann this compound beispielsweise aus den Wurzeln, Rhizomen, Stängeln und der Rinde von Berberis-Arten durch Heißextraktion mit Methanol extrahiert werden . Das extrahierte this compound wird dann durch Techniken wie Dünnschichtchromatographie und Hochleistungsflüssigkeitschromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Berberin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu Berberrubin und anderen Derivaten oxidiert werden.
Reduktion: Die Reduktion von this compound kann Dihydrothis compound ergeben.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Methyliodid und Natriumhydrid umfassen.
Hauptprodukte:
Oxidation: Berberrubin und andere oxidierte Derivate.
Reduktion: Dihydrothis compound.
Substitution: Verschiedene substituierte Berberinderivate.
Vergleich Mit ähnlichen Verbindungen
Berberin wird häufig mit anderen Alkaloiden und Verbindungen mit ähnlichen pharmakologischen Eigenschaften verglichen:
Metformin: Sowohl this compound als auch Metformin werden zur Behandlung von Diabetes eingesetzt.
Curcumin: Wie this compound hat Curcumin entzündungshemmende und antioxidative Wirkungen.
Ähnliche Verbindungen:
- Metformin
- Curcumin
- Quercetin
- Silymarin
This compound zeichnet sich durch sein breites Spektrum an pharmakologischen Aktivitäten und seine Fähigkeit aus, mehrere Pfade gleichzeitig zu beeinflussen.
Eigenschaften
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHILYKTIRIUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043857 | |
| Record name | Berberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index], Solid | |
| Record name | Berberine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Berberine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2086-83-1 | |
| Record name | Berberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berberine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Berberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Berberine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8Y3P32UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Berberine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
| Record name | Berberine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Berberine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)

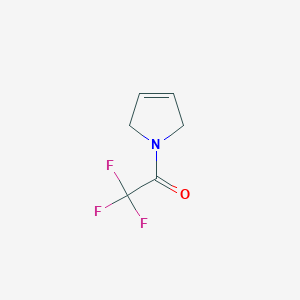
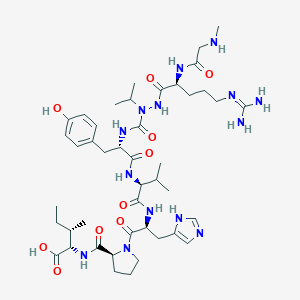
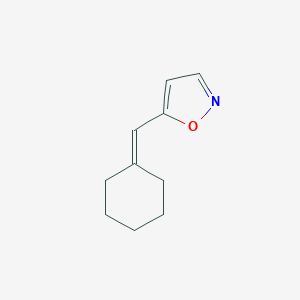
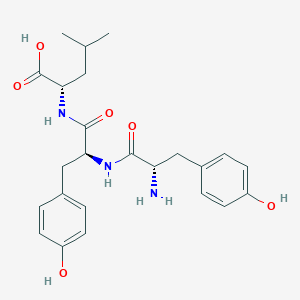
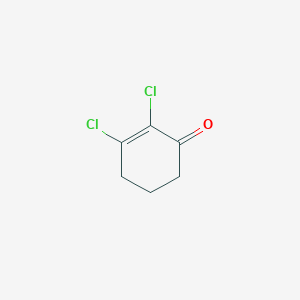
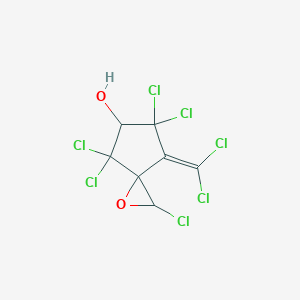
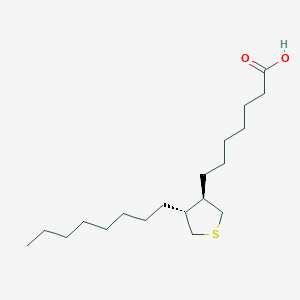
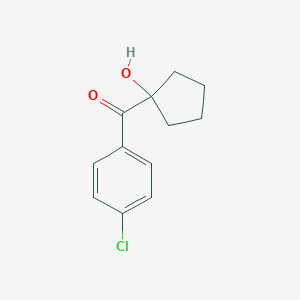
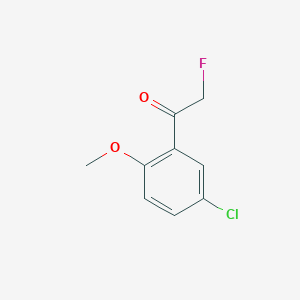
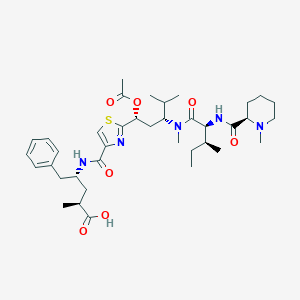
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
